2-(4-(Hydroxymethyl)piperidin-1-yl)isonicotinonitrile hydrochloride
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Overview
Description
“2-(4-(Hydroxymethyl)piperidin-1-yl)isonicotinonitrile hydrochloride” is a chemical compound that has been used in scientific research due to its diverse range of properties. It is a biologically important alkylaminophenol compound .
Synthesis Analysis
This compound is synthesized by the Petasis reaction . The Petasis reaction is a reaction occurring between aldehyde, amine, and boronic acid . The fact that the reaction conditions were mild made it preferred in many applications .Molecular Structure Analysis
The structural analysis of the molecule is performed by FTIR, 1 H, 13 C NMR, and UV-Vis spectrometry and supported by the computational spectral studies . The structural properties and quantum chemical calculations are carried out using the density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G ( d, p) basis set .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The molecular formula of the compound is C12H16ClN3O and the molecular weight is 253.73. More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Catalysis and Synthesis
2,2,6,6-Tetramethyl-1-piperidinyloxy catalyzes efficient oxidation of primary alcohols to aldehydes, revealing the potential of piperidine derivatives in facilitating selective chemical transformations without overoxidation to carboxylic acids. This efficiency highlights the role of piperidine structures in catalytic processes, potentially including derivatives such as 2-(4-(Hydroxymethyl)piperidin-1-yl)isonicotinonitrile hydrochloride (Einhorn, Einhorn, Ratajczak, & Pierre, 1996).
Herbicidal Activity
A series of substituted aryl-formyl piperidinone derivatives, incorporating fragments from natural products, demonstrated significant herbicidal activity. This suggests the utility of piperidine derivatives, such as 2-(4-(Hydroxymethyl)piperidin-1-yl)isonicotinonitrile hydrochloride, in developing new agrochemicals (Fu et al., 2021).
Antimicrobial Activities
Synthesis of (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride revealed moderate antimicrobial activities against various pathogens, indicating the potential of piperidine derivatives in contributing to the development of new antimicrobial agents (Ovonramwen, Owolabi, & Oviawe, 2019).
Anticancer Activity
The study on pyrano[3,2-c]chromene derivatives, catalyzed by piperidine, showcased excellent antitumor activity against several cancer cell lines. This highlights the role of piperidine as a catalyst in synthesizing compounds with potential anticancer properties (El-Agrody et al., 2020).
Bioorganometallic Chemistry
The synthesis and characterization of 4-(Hydroxymethyl)piperidine-1-carbodithioic acid and its complexes with Sn(IV) and Pd(II) indicate the utility of piperidine derivatives in the development of bioorganometallic compounds with biological activity (Anwar, Ali, Shahzadi, & Shahid, 2013).
Future Directions
The discovery of new compounds having the antiproliferative action against cancer cells is very important . Therefore, future research may focus on the potential applications of “2-(4-(Hydroxymethyl)piperidin-1-yl)isonicotinonitrile hydrochloride” and similar compounds in medical applications, particularly in cancer treatment .
properties
IUPAC Name |
2-[4-(hydroxymethyl)piperidin-1-yl]pyridine-4-carbonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.ClH/c13-8-11-1-4-14-12(7-11)15-5-2-10(9-16)3-6-15;/h1,4,7,10,16H,2-3,5-6,9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGVQMHNUGASRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=NC=CC(=C2)C#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Hydroxymethyl)piperidin-1-yl)isonicotinonitrile hydrochloride |
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